N-(2-ethyl-6-methylphenyl)-2-((3-(3-methylpiperidin-1-yl)pyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-4-17-9-5-8-16(3)19(17)24-18(26)14-27-21-20(22-10-11-23-21)25-12-6-7-15(2)13-25/h5,8-11,15H,4,6-7,12-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGPRCTPWGMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN=C2N3CCCC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-((3-(3-methylpiperidin-1-yl)pyrazin-2-yl)thio)acetamide, commonly referred to by its chemical structure, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251545-47-7 |
| Molecular Formula | C21H28N4OS |
| Molecular Weight | 384.5 g/mol |
Research indicates that this compound exhibits various biological activities. The presence of the thioacetamide group suggests potential interactions with biological thiols, which could influence cellular signaling pathways and enzyme activities.
Antimicrobial Activity
In a study focused on the antimicrobial properties of thioacetamide derivatives, it was found that compounds similar to this compound showed promising inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Anticancer Potential
Further investigations have revealed that the compound may possess anticancer properties. For instance, derivatives with similar structural motifs have been noted to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and progression. Such inhibition could provide a therapeutic avenue for treating various cancers .
Neuroprotective Effects
The piperidine moiety in the compound is associated with neuroprotective effects. Research into similar piperidine derivatives has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may also exhibit neuroprotective properties .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thioacetamide derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, with an IC50 value indicating effective concentrations for inhibition.
Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines treated with this compound showed a marked reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Scientific Research Applications
Medicinal Chemistry
N-(2-ethyl-6-methylphenyl)-2-((3-(3-methylpiperidin-1-yl)pyrazin-2-yl)thio)acetamide has been investigated for its potential pharmacological activities. Its structural features suggest that it may interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The thioacetamide group is known for its antibacterial properties, making this compound a candidate for further exploration in antimicrobial drug development.
- Neurological Applications : The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of thioacetamide derivatives, including this compound. Results showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research on thioacetamides demonstrated their effectiveness against Gram-positive bacteria. In vitro tests indicated that this compound exhibited notable antibacterial activity, warranting further investigation for pharmaceutical applications.
Comparison with Similar Compounds
Structural Analogues in Hit Identification Studies
synthesizes several thioacetamide derivatives with triazinoindole or indole cores, such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26). Key differences include:
- Core Heterocycle: The target compound employs a pyrazine ring, whereas analogs like 23 and 26 use triazinoindole scaffolds. Pyrazine derivatives often exhibit enhanced solubility and metabolic stability compared to bulkier indole-based systems .
- Substituent Effects: The 3-methylpiperidin-1-yl group in the target compound may improve membrane permeability due to its basic nitrogen, contrasting with the electron-withdrawing cyano or bromo groups in analogs 23 and 26, which increase lipophilicity but reduce bioavailability .
Comparison with Benzothiazole-Based Acetamides
describes N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives (e.g., 3a-3k). Key distinctions:
Thioacetate Derivatives in Medicinal Chemistry
highlights ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) , a pyrimidine-thioacetate ester. Unlike the target compound:
- Ester vs. Amide : The ester group in compound 1 is prone to hydrolysis, whereas the acetamide in the target compound offers greater metabolic resistance.
- Ring Substituents : The thietane (3-membered sulfur ring) in compound 1 introduces ring strain, which may enhance reactivity but reduce stability compared to the target’s 6-membered piperidine .
Research Implications and Gaps
- Pharmacokinetic Properties : The target compound’s piperidine and pyrazine groups suggest favorable absorption and distribution profiles, but direct ADMET data are lacking (cf. and ).
- Synthetic Challenges : While and provide robust methods for analogous compounds, the target’s complex substitution pattern (e.g., 3-methylpiperidine on pyrazine) may require specialized catalysts or protecting groups.
- Biological Activity: Triazinoindole derivatives in show antimicrobial activity, but the target compound’s pyrazine core may shift selectivity toward kinase or protease targets .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2-ethyl-6-methylphenyl)-2-((3-(3-methylpiperidin-1-yl)pyrazin-2-yl)thio)acetamide?
The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions with precise control of temperature, solvent selection (e.g., polar aprotic solvents like DMF), and reaction time. For example, substitution reactions under alkaline conditions and condensation using coupling agents (e.g., EDC/HOBt) are critical for forming thioacetamide linkages . Purification via column chromatography or recrystallization ensures high yield and purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹H NMR can resolve aromatic protons and methyl/ethyl substituents, while HRMS validates the molecular ion peak. X-ray crystallography (if crystalline) provides definitive stereochemical information .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal stress. High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products, while dynamic light scattering (DLS) assesses aggregation in solution .
Q. What are common synthetic impurities, and how can they be mitigated?
Impurities often arise from incomplete substitution (e.g., unreacted pyrazine intermediates) or side reactions at the thioacetamide moiety. Gradient elution HPLC coupled with mass spectrometry identifies impurities, while optimizing reaction stoichiometry and purification protocols minimizes their formation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating molecular orbitals and reaction energetics. Basis sets like 6-31G* model electron distribution, while solvent effects are simulated using polarizable continuum models (PCM) . These computations guide synthetic strategies by identifying reactive sites (e.g., sulfur atoms in thioacetamide).
Q. What strategies address regioselectivity challenges during pyrazine ring functionalization?
Regioselective substitution on the pyrazine ring can be achieved using directing groups (e.g., methylpiperidinyl) or metal-catalyzed cross-coupling. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings at specific positions, while temperature control minimizes competing pathways .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or vibrational frequencies may arise from approximations in DFT functionals. Using higher-level methods (e.g., MP2) or empirical scaling factors for vibrational modes improves alignment. Cross-validation with experimental crystal structures (via SHELX refinement) ensures accuracy .
Q. What pharmacophore features are critical for targeting enzymes like kinases or inflammatory mediators?
Molecular docking studies (e.g., AutoDock Vina) highlight key interactions: the thioacetamide sulfur may act as a hydrogen bond acceptor, while the methylpiperidinyl group enhances lipophilic binding to hydrophobic pockets. Mutagenesis assays validate predicted binding residues .
Methodological Considerations
- Data Analysis : Use Gaussian or ORCA for DFT calculations, referencing Becke’s exchange-correlation functionals .
- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst loading) .
- Crystallography : SHELX suite for structure refinement, emphasizing Hirshfeld surface analysis to study intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
